S-p-Methylbenzyl-L-cysteine
Overview
Description
S-p-Methylbenzyl-L-cysteine: is an organic compound with the chemical formula C11H15NO2S. It is a derivative of the amino acid cysteine, where the thiol group is protected by a p-methylbenzyl group. This compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group during various chemical reactions .
Mechanism of Action
Target of Action
It’s known that cysteine derivatives can interact with various proteins and enzymes in the body
Mode of Action
Cysteine derivatives are known to participate in various biochemical reactions, including those involving disulfide bond formation . The presence of the methylbenzyl group may influence the compound’s interactions with its targets .
Biochemical Pathways
S-p-Methylbenzyl-L-cysteine, as a cysteine derivative, may be involved in the metabolism of sulfur-containing compounds . Cysteine S-conjugate β-lyases play important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics, and anticancer agents . .
Pharmacokinetics
Cysteine derivatives are generally well-absorbed and distributed throughout the body . The presence of the methylbenzyl group may influence the compound’s pharmacokinetic properties .
Result of Action
As a cysteine derivative, it may participate in various biochemical reactions and influence cellular processes
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Methylbenzyl-L-cysteine typically involves the protection of the thiol group of L-cysteine with a p-methylbenzyl group. This can be achieved through the reaction of L-cysteine with p-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-p-Methylbenzyl-L-cysteine can undergo oxidation reactions where the thiol group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols, organic solvents, and controlled temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiol form of cysteine.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Chemistry: S-p-Methylbenzyl-L-cysteine is widely used in peptide synthesis as a protecting group for the thiol group of cysteine. It allows for the selective deprotection and modification of peptides and proteins .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein structure and function. It is also employed in the synthesis of cysteine-containing peptides for various biochemical assays .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the thiol group makes it valuable in the synthesis of stable and bioactive peptides .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of peptide-based catalysts and bioconjugates .
Comparison with Similar Compounds
S-Benzyl-L-cysteine: Similar to S-p-Methylbenzyl-L-cysteine but with a benzyl group instead of a p-methylbenzyl group.
S-Trityl-L-cysteine: Contains a trityl group as the protecting group for the thiol group.
S-Acetyl-L-cysteine: Uses an acetyl group for thiol protection.
Uniqueness: this compound is unique due to its specific p-methylbenzyl protecting group, which offers distinct steric and electronic properties. This makes it particularly useful in certain peptide synthesis applications where other protecting groups may not be suitable .
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553909 | |
Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42294-52-0 | |
Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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